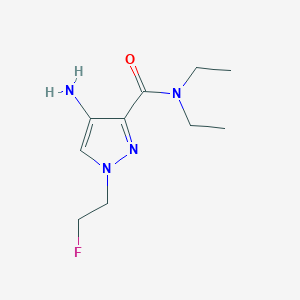![molecular formula C12H11FN2O5S2 B2642619 4-[(5-Methyl-6-oxo-1,6-dihydropyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride CAS No. 2094233-63-1](/img/structure/B2642619.png)
4-[(5-Methyl-6-oxo-1,6-dihydropyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-Methyl-6-oxo-1,6-dihydropyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as TAK-659 and is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is an enzyme that plays a crucial role in the development and activation of B cells, which are a type of white blood cell that plays a vital role in the immune system.
Mecanismo De Acción
4-[(5-Methyl-6-oxo-1,6-dihydropyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride inhibits BTK by binding to the enzyme's active site. BTK is a key enzyme in the development and activation of B cells, which are a type of white blood cell that plays a vital role in the immune system. Inhibition of BTK by this compound leads to the suppression of B cell activation and proliferation, which can be beneficial in the treatment of autoimmune diseases and B cell malignancies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of BTK. Inhibition of BTK leads to the suppression of B cell activation and proliferation, which can be beneficial in the treatment of autoimmune diseases and B cell malignancies. In preclinical studies, this compound has been shown to be effective in the treatment of various B cell malignancies such as CLL and B cell lymphoma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[(5-Methyl-6-oxo-1,6-dihydropyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride in lab experiments is its potency and selectivity for BTK. This makes it an effective tool for investigating the role of BTK in various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Careful consideration should be given to the appropriate concentration and duration of exposure to minimize any potential adverse effects.
Direcciones Futuras
There are several future directions for the use of 4-[(5-Methyl-6-oxo-1,6-dihydropyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride in scientific research. One direction is the investigation of its potential in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. Another direction is the investigation of its potential in combination with other therapies for the treatment of B cell malignancies. Additionally, further research is needed to fully understand the mechanism of action and potential adverse effects of this compound.
Métodos De Síntesis
The synthesis of 4-[(5-Methyl-6-oxo-1,6-dihydropyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride involves a multi-step process. The first step involves the synthesis of 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, which is then reacted with thionyl chloride to form 5-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride. This compound is then reacted with 4-aminobenzenesulfonamide to form 4-[(5-Methyl-6-oxo-1,6-dihydropyridin-3-yl)sulfamoyl]benzenesulfonyl chloride. Finally, this compound is reacted with hydrogen fluoride to form this compound.
Aplicaciones Científicas De Investigación
4-[(5-Methyl-6-oxo-1,6-dihydropyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride has been widely used in scientific research for its ability to inhibit BTK. BTK is a key enzyme in the development and activation of B cells, which are a type of white blood cell that plays a vital role in the immune system. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases and B cell malignancies. This compound has been used in preclinical studies to investigate its potential in the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL) and B cell lymphoma.
Propiedades
IUPAC Name |
4-[(5-methyl-6-oxo-1H-pyridin-3-yl)sulfamoyl]benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O5S2/c1-8-6-9(7-14-12(8)16)15-22(19,20)11-4-2-10(3-5-11)21(13,17)18/h2-7,15H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFDIIRXYUQOMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CNC1=O)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

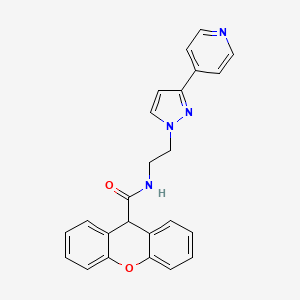
![N-[5-[(2-Chlorophenyl)methylsulfanyl]pyridin-2-yl]prop-2-enamide](/img/structure/B2642537.png)
![4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2642539.png)
![(Z)-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-2-methylbenzamide](/img/structure/B2642544.png)
![N-(2,5-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2642545.png)

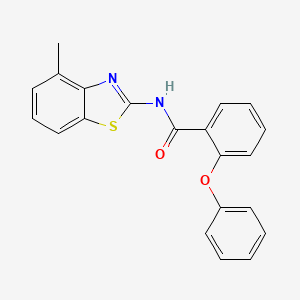
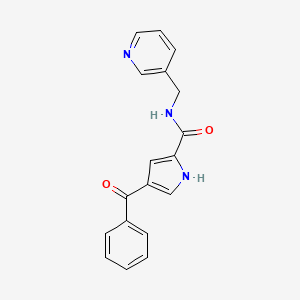
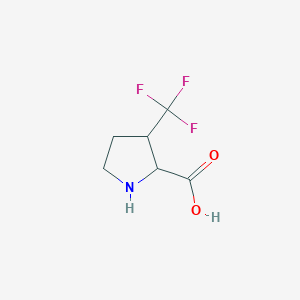

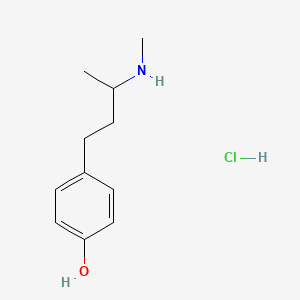
![4-oxo-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazine-1-carboxamide](/img/structure/B2642556.png)
